Norfluoxetine hydrochloride

Serotonin Transporter SERT Binding SSRI Selectivity

Norfluoxetine hydrochloride (≥98% purity) is the essential N-demethylated fluoxetine metabolite reference standard for ANDA submissions, DDI risk assessment, and steady-state PK modeling. Unlike fluoxetine, its 7–15 day half-life and stereoselective CYP2C19/CYP3A4 time-dependent inhibition mandate discrete use in bioanalytical method validation (LC-MS/MS) and in vitro-to-in vivo extrapolation. Select this well-characterized racemic mixture to ensure regulatory-compliant quantification of both parent and metabolite in plasma per FDA/EMA guidance.

Molecular Formula C16H17ClF3NO
Molecular Weight 331.76 g/mol
CAS No. 57226-68-3
Cat. No. B1679919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluoxetine hydrochloride
CAS57226-68-3
Synonymsdesmethylfluoxetine
norfluoxetin
norfluoxetine
norfluoxetine hydrochloride
norfluoxetine, (+-)-isome
Molecular FormulaC16H17ClF3NO
Molecular Weight331.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H
InChIKeyGMTWWEPBGGXBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norfluoxetine Hydrochloride (CAS 57226-68-3): Active Fluoxetine Metabolite for Serotonin Transporter and CYP Interaction Studies


Norfluoxetine hydrochloride is the N-demethylated active metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, formed primarily via CYP2D6, CYP2C19, and CYP3A4 . As a racemic mixture of R- and S-enantiomers, it serves as a critical reference standard in analytical method development, quality control, and pharmacokinetic investigations . The compound demonstrates potent inhibition of serotonin (5-HT) uptake (pKi = 7.35) and exhibits an extended in vivo half-life of 7–15 days, contributing to the prolonged pharmacological activity observed with fluoxetine administration [1][2].

Why Norfluoxetine Hydrochloride Cannot Be Substituted with Fluoxetine or Other SSRIs in Drug Interaction and Long-Term PK Studies


Norfluoxetine hydrochloride exhibits a distinct pharmacological and pharmacokinetic profile compared to its parent compound fluoxetine and other SSRIs, rendering direct substitution scientifically invalid in drug-drug interaction (DDI) assessments and extended-duration pharmacokinetic (PK) modeling. Unlike fluoxetine, norfluoxetine possesses a markedly prolonged half-life (7–15 days versus 2–4 days for fluoxetine) and differential stereoselective inhibition of CYP enzymes, particularly CYP2C19 and CYP3A4 [1][2]. Furthermore, norfluoxetine contributes significantly to the extended washout period and DDI liability of fluoxetine therapy, a characteristic not shared by other SSRIs such as sertraline or paroxetine [3]. These quantitative distinctions mandate the use of norfluoxetine hydrochloride as a discrete analytical standard and research tool when investigating the long-term pharmacodynamic effects and metabolic interactions attributed to fluoxetine's active metabolite.

Quantitative Differentiation of Norfluoxetine Hydrochloride (CAS 57226-68-3) vs. Fluoxetine and Other SSRIs: A Procurement-Focused Evidence Guide


Norfluoxetine SERT Binding Affinity vs. Fluoxetine and Other SSRIs in Human Monoamine Transporters

Norfluoxetine demonstrates high selectivity for the serotonin transporter (SERT) over norepinephrine (NET) and dopamine (DAT) transporters, with a SERT Ki value for racemic norfluoxetine of 9.9 ± 0.5 nM, comparable to fluoxetine (6.9 ± 0.6 nM) and citalopram (9.5 ± 1.3 nM) [1]. However, norfluoxetine exhibits approximately 25-fold lower SERT potency than paroxetine (Ki = 0.38 ± 0.04 nM) and approximately 11-fold lower than sertraline (Ki = 0.9 ± 0.2 nM) in the same human transporter assay system [1].

Serotonin Transporter SERT Binding SSRI Selectivity

Stereospecific Potency of S-Norfluoxetine vs. R-Norfluoxetine in Serotonin Uptake Inhibition

The S-enantiomer of norfluoxetine is markedly more potent than the R-enantiomer in inhibiting serotonin (5-HT) uptake. In rat brain synaptosomes, S-norfluoxetine inhibited 5-HT uptake with a pKi of 7.86 (Ki = 14 nM), whereas R-norfluoxetine was 22-fold less potent (pKi = 6.51; Ki = 310 nM) [1]. This stereospecificity was confirmed in vivo: in rats, S-norfluoxetine exhibited an ED50 of 3.8 mg/kg (i.p.) for blocking serotonin depletion, compared to >20 mg/kg for R-norfluoxetine [2]. In mice, the ED50 values were 0.82 mg/kg for S-norfluoxetine versus 8.3 mg/kg for R-norfluoxetine [2].

Enantiomer-Specific Pharmacology SERT Inhibition In Vivo Potency

Norfluoxetine CYP2D6 Inhibition Potency Relative to Paroxetine, Fluoxetine, and Sertraline

Norfluoxetine is a potent inhibitor of CYP2D6, a key enzyme in antidepressant metabolism and drug-drug interactions. In vitro inhibitory constants (Ki or IC50) for CYP2D6 have been reported as 0.43 μM for norfluoxetine, compared to 0.6 μM for fluoxetine, 0.15–0.36 μM for paroxetine, and 0.7–1.5 μM for sertraline [1]. Notably, norfluoxetine demonstrates comparable or slightly greater CYP2D6 inhibition than its parent compound fluoxetine, and is among the more potent CYP2D6 inhibitors within the SSRI class, second only to paroxetine [1].

CYP2D6 Inhibition Drug-Drug Interaction In Vitro Metabolism

Extended Elimination Half-Life of Norfluoxetine vs. Fluoxetine and Other SSRIs

Norfluoxetine exhibits an exceptionally prolonged elimination half-life (t1/2) of 7–15 days in humans, significantly exceeding that of its parent compound fluoxetine (2–4 days) and all other clinically used SSRIs, which generally have half-lives of approximately 1 day [1][2]. This extended half-life results in norfluoxetine accumulating to concentrations that exceed those of fluoxetine during chronic dosing and remaining detectable in plasma for weeks after fluoxetine discontinuation [1]. In contrast, sertraline has a half-life of ~26 hours, paroxetine ~21 hours, and citalopram ~35 hours [2].

Pharmacokinetics Half-Life Washout Period

Stereoselective Time-Dependent Inhibition of CYP2C19 and CYP3A4 by Norfluoxetine Enantiomers

Norfluoxetine enantiomers display differential, time-dependent inhibition (TDI) of CYP2C19 and CYP3A4, critical for drug-drug interaction (DDI) risk assessment. (S)-Norfluoxetine is the most potent TDI of CYP2C19 (KI = 7 μM, kinact,app = 0.059 min-1), while (R)-norfluoxetine is the most potent TDI of CYP3A4 (KI = 8 μM, kinact,app = 0.011 min-1) [1]. Based on in vitro-to-in vivo predictions, (S)-norfluoxetine plays the predominant role in in vivo CYP2C19 DDIs, whereas (R)-norfluoxetine is most important for CYP3A4 DDIs [1].

CYP2C19 CYP3A4 Time-Dependent Inhibition Stereoselectivity

Optimal Research and Industrial Applications for Norfluoxetine Hydrochloride Based on Quantitative Differentiation


Analytical Reference Standard for Fluoxetine Bioequivalence and Pharmacokinetic Studies

Norfluoxetine hydrochloride is essential as a certified reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other bioanalytical methods quantifying fluoxetine and its active metabolite in plasma. Given norfluoxetine's extended half-life of 7–15 days and its accumulation during chronic dosing [1][2], accurate measurement of both parent and metabolite is mandatory for regulatory submissions (e.g., ANDA) and for assessing steady-state pharmacokinetics. Its use ensures method validation and quality control in studies where fluoxetine is administered.

In Vitro Drug-Drug Interaction (DDI) Screening for CYP2C19 and CYP3A4 Liability

Researchers conducting DDI risk assessments should utilize norfluoxetine hydrochloride to evaluate time-dependent inhibition (TDI) of CYP2C19 and CYP3A4. The stereoselective TDI profile—with (S)-norfluoxetine potently inhibiting CYP2C19 and (R)-norfluoxetine inhibiting CYP3A4 [3]—is a key contributor to fluoxetine's clinical DDI profile. Using norfluoxetine standards in human liver microsome or hepatocyte assays enables accurate in vitro-to-in vivo extrapolation of metabolic interactions that cannot be predicted using fluoxetine alone.

Long-Term Serotonin Transporter Occupancy and Withdrawal Syndrome Modeling

Norfluoxetine's prolonged elimination half-life (7–15 days) and sustained inhibition of serotonin uptake (Ki = 9.9 nM at SERT) [4][1] make it the compound of choice for in vivo studies investigating extended SERT occupancy, receptor desensitization, or discontinuation-emergent adverse events. Unlike fluoxetine, which has a shorter half-life, norfluoxetine standards allow researchers to isolate and study the metabolite's contribution to the delayed washout and reduced withdrawal symptoms associated with fluoxetine therapy [2].

Enantiomer-Specific Pharmacology and Toxicology Studies

The marked stereospecificity in SERT inhibition (S-norfluoxetine is 22-fold more potent than R-norfluoxetine in vitro) [5] and CYP enzyme interactions necessitates the use of well-characterized norfluoxetine hydrochloride standards for enantiomer-specific investigations. This includes studies examining the differential neurochemical effects, cardiotoxicity (e.g., hERG channel block), or environmental fate of fluoxetine enantiomers and their metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfluoxetine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.